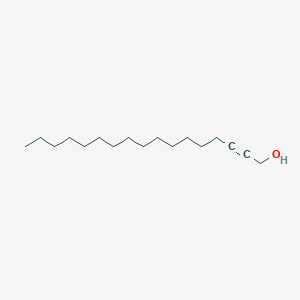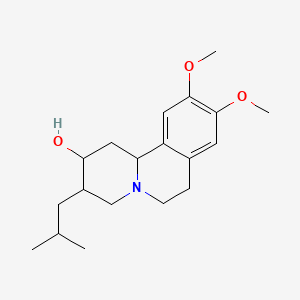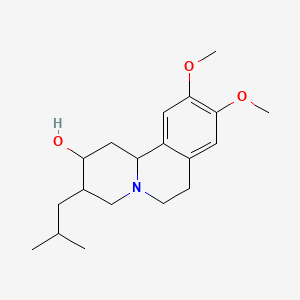
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of penciclovir-related compounds involves multiple steps, including deacetylation, oxidation, and selective alkylation. For instance, famciclovir undergoes deacetylation to BRL 42359, followed by oxidation to penciclovir, a process facilitated by aldehyde oxidase in human liver cytosol (Clarke, Harrell, & Chenery, 1995). Additionally, novel synthetic pathways have been developed for penciclovir analogues, including fluorinated variants, which are characterized by UV, IR, 1H NMR, 19F NMR spectra, and mass spectrometry (Cai, Yin, Zhang, & Wang, 2006).
Molecular Structure Analysis
The molecular structure of penciclovir and its analogues is crucial for their antiviral activity. Structural analyses are typically performed using various spectroscopic methods, which help in confirming the chemical identity and purity of the synthesized compounds. For instance, fluorinated analogues of penciclovir have been structurally characterized to confirm their synthesis (Cai et al., 2006).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of penciclovir and its derivatives include alkylation, oxidation, and esterification. These reactions are key to modifying the penciclovir molecule to improve its pharmacokinetic properties or to create novel compounds with potential antiviral activities. For example, the synthesis of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, a penciclovir derivative, involves nucleophilic substitution and esterification reactions (Kim et al., 1999).
Physical Properties Analysis
The physical properties of penciclovir and its analogues, such as solubility, stability, and melting point, are important for their formulation and bioavailability. Studies have investigated the stability of penciclovir prodrugs in various conditions, showing differences in their half-lives and solubility in water, which can influence their pharmacological efficacy (Kim et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity and the ability to undergo specific biochemical transformations, define the antiviral activity of penciclovir and its derivatives. The oxidation of penciclovir intermediates by aldehyde oxidase is a critical step in the metabolic conversion of famciclovir to penciclovir, highlighting the importance of enzyme-mediated reactions in the drug's pharmacokinetics (Clarke et al., 1995).
Aplicaciones Científicas De Investigación
Antiviral Mechanism and Effectiveness
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir, as part of the antiviral agents famciclovir and penciclovir, exhibits high selectivity and potency against herpesviruses. Famciclovir, the oral form of penciclovir, undergoes metabolic conversion to penciclovir in human tissues. This process involves de-acetylation followed by oxidation of the purine ring to form penciclovir, indicating a significant metabolic pathway in humans. Penciclovir-triphosphate, the active form, demonstrates considerable stability and effectiveness in inhibiting viral DNA polymerases and viral DNA synthesis across various herpesvirus-infected cells, highlighting its significant antiviral activity (Hodge, 1993).
Clinical Efficacy in Herpesvirus Infections
Penciclovir and famciclovir showcase potent activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) in animal models, including mice and guinea pigs. The efficacy of these agents in reducing virus replication within the central nervous system and improving clinical outcomes in viral infections underscores their therapeutic potential. Notably, the bioavailability and pharmacokinetic properties of famciclovir in humans suggest its clinical utility at lower doses and reduced dosage frequency compared to acyclovir (Sutton & Kern, 1993).
Mode of Action
The selective antiviral activity of penciclovir is attributed to its efficient phosphorylation in herpesvirus-infected cells, leading to the accumulation of penciclovir-triphosphate. This active metabolite effectively inhibits viral DNA polymerases, thereby preventing viral DNA synthesis. The long half-life of penciclovir-triphosphate in infected cells accounts for the enhanced antiviral efficacy of penciclovir compared to other antiviral agents, such as acyclovir, underlining the critical role of viral DNA polymerase as the target of its action (Hodge & Cheng, 1993).
Mecanismo De Acción
While specific information on the mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir was not found, Penciclovir, a related compound, has a known mechanism of action. In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form which, in turn, is converted to penciclovir triphosphate by cellular kinases. Penciclovir triphosphate inhibits HSV polymerase competitively with deoxyguanosine triphosphate .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves the conversion of Penciclovir to the desired compound by removing the amino group from the molecule and introducing a ketone group at the same position.", "Starting Materials": ["Penciclovir", "Sodium hydride (NaH)", "Acetone", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol"], "Reaction": [ "Penciclovir is treated with NaH in acetone to remove the amino group and form the intermediate compound.", "The intermediate compound is then treated with HCl to introduce a ketone group at the same position as the removed amino group.", "The resulting compound is then treated with NaOH in ethanol to remove the protecting groups and obtain the final product, 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir." ] } | |
Número CAS |
108970-74-7 |
Nombre del producto |
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir |
Fórmula molecular |
C₁₀H₁₄N₄O₄ |
Peso molecular |
254.24 |
Sinónimos |
3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







